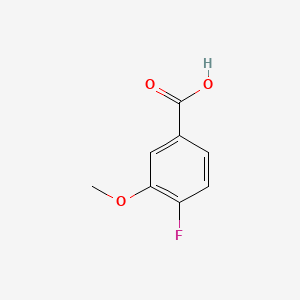

4-Fluoro-3-methoxybenzoic acid

描述

Contextualizing 4-Fluoro-3-methoxybenzoic Acid within Contemporary Chemical Science

In contemporary chemical science, this compound is recognized as a versatile synthetic intermediate. chemimpex.com The presence of both an electron-withdrawing fluorine atom and an electron-donating methoxy (B1213986) group on the benzene (B151609) ring creates a unique electronic environment that influences the molecule's reactivity and properties. chemimpex.com This distinct substitution pattern enhances its reactivity and solubility, making it a desirable component in medicinal chemistry and materials science. chemimpex.com

The properties of this compound can be better understood when compared to its isomers, such as 3-fluoro-4-methoxybenzoic acid and 2-fluoro-4-methoxybenzoic acid. The specific placement of the fluoro and methoxy groups in this compound dictates its chemical behavior, including the acidity of the carboxylic acid and the regioselectivity of further chemical transformations. This makes it a subject of interest for systematic studies on substitution effects in aromatic systems.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 82846-18-2 |

| Molecular Formula | C8H7FO3 |

| Molecular Weight | 170.14 g/mol chemimpex.comthermofisher.com |

| Melting Point | 205 - 209 °C chemimpex.com |

| Appearance | White to cream crystals or powder chemimpex.comthermofisher.com |

| Synonym | 4-Fluoro-m-anisic acid chemimpex.com |

Significance of this compound in Research and Development

The significance of this compound in research and development is most prominent in the fields of pharmaceuticals and agrochemicals. It serves as a crucial building block for the synthesis of more complex molecules with desired biological activities. chemimpex.com

In pharmaceutical development , this compound is a key intermediate in the creation of novel therapeutic agents. chemimpex.com For instance, it has been utilized in the synthesis of a new class of benzylpiperidine-based reversible monoacylglycerol lipase (B570770) (MAGL) inhibitors. unipi.it MAGL is a significant target in the treatment of neurodegenerative diseases, inflammatory conditions, and cancer. unipi.it The structural features of this compound are instrumental in designing molecules that can effectively interact with biological targets, leading to the development of potential anti-inflammatory and analgesic drugs. chemimpex.comchemicalbook.com

In the agrochemical industry , this compound is employed as an intermediate in the synthesis of herbicides and pesticides. chemimpex.com Its structure can be incorporated into larger molecules designed to target specific biological processes in weeds or pests, contributing to crop protection and improved agricultural yields. chemimpex.com

Furthermore, its utility extends to materials science , where it is explored for creating advanced polymers and coatings with enhanced chemical resistance and durability. In biochemical research , it is used in studies investigating enzyme activity and metabolic pathways, offering insights into biological processes that could be targeted for therapeutic intervention. chemimpex.com

Table 2: Selected Research Applications of this compound and Its Derivatives

| Research Area | Specific Application | Research Finding/Outcome |

| Medicinal Chemistry | Synthesis of benzylpiperidine derivatives | Identification of potent and reversible monoacylglycerol lipase (MAGL) inhibitors for potential therapeutic use. unipi.it |

| Agrochemicals | Intermediate for herbicides and pesticides | Development of active ingredients for crop protection. chemimpex.com |

| Materials Science | Precursor for advanced materials | Used in creating polymers and coatings with improved durability. chemimpex.com |

| Biochemical Research | Investigating enzyme activity | Provides insights into biological processes and potential therapeutic targets. chemimpex.com |

Historical Overview of Research Involving this compound

The development of synthetic methodologies for preparing fluorinated benzoic acids has evolved over time. Early methods likely relied on classical electrophilic aromatic substitution reactions. Modern techniques have become more sophisticated, including metal-catalyzed cross-coupling reactions and selective fluorination protocols. The synthesis of fluorinated benzoic acids can be a multi-step process, as exemplified by a patented industrial method for preparing 2,4,5-trifluoro-3-methoxybenzoic acid from tetrachlorophthalic anhydride. google.com

Research citing this compound has appeared in contemporary scientific literature, highlighting its continued relevance. For example, a 2022 study published in the Journal of Medicinal Chemistry detailed its use as a starting material in the synthesis of novel enzyme inhibitors. unipi.it This demonstrates the compound's established role as a commercially available and valuable precursor in modern synthetic chemistry research.

Structure

3D Structure

属性

IUPAC Name |

4-fluoro-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGCZCMLPRMKIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344636 | |

| Record name | 4-Fluoro-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82846-18-2 | |

| Record name | 4-Fluoro-3-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82846-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 4 Fluoro 3 Methoxybenzoic Acid

Established Synthetic Routes for 4-Fluoro-3-methoxybenzoic Acid Production

The established synthetic routes for producing this compound primarily involve the functionalization of appropriately substituted benzene (B151609) rings through alkylation, fluorination, and oxidation reactions. These methods often form the basis of multistep synthetic sequences.

Alkylation and Fluorination Strategies

Alkylation and fluorination strategies are fundamental to introducing the methoxy (B1213986) and fluoro groups onto the benzoic acid scaffold. The order of these introductions can vary depending on the starting material. A plausible route involves the methylation of a phenolic precursor. For instance, a related compound, 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl alcohol, is synthesized from 3-fluoro-4-hydroxybenzoic acid, indicating that the hydroxyl group of a fluorinated benzoic acid can be a handle for introducing other functionalities. nih.gov

Another approach is the direct fluorination of a methoxy-substituted precursor. While direct fluorination of aromatic compounds can be challenging due to selectivity issues, modern methods offer more control. The synthesis of fluorinated aromatic compounds can be achieved through various fluorination techniques, including nucleophilic substitution reactions. arkat-usa.org

| Strategy | Precursor Example | Reagents/Conditions | Product |

| Alkylation (Methylation) | 4-Fluoro-3-hydroxybenzoic acid | Methylating agent (e.g., dimethyl sulfate, methyl iodide) with a base | This compound |

| Fluorination | 3-Methoxybenzoic acid | Electrophilic or nucleophilic fluorinating agent | This compound |

Oxidation of Precursor Compounds

A common and direct method for the synthesis of aromatic carboxylic acids is the oxidation of a corresponding alkyl or alcohol precursor. In the case of this compound, a likely precursor is 4-fluoro-3-methoxytoluene or 4-fluoro-3-methoxybenzyl alcohol. The oxidation of benzyl (B1604629) alcohols to aldehydes and further to carboxylic acids is a well-established transformation in organic synthesis. For example, the oxidation of 4-methoxybenzyl alcohol to 4-methoxybenzaldehyde (B44291) and 4-methoxybenzoic acid is a known process. researchgate.net This suggests a similar pathway for its fluorinated analogue.

The oxidation can be carried out using various oxidizing agents, from traditional reagents like potassium permanganate (B83412) or chromic acid to more environmentally friendly options like catalytic oxidation with air or hydrogen peroxide. ijasrm.com For instance, the oxidation of 3-bromo-4-fluoro-benzyl alcohol to 3-bromo-4-fluoro-benzaldehyde has been demonstrated using potassium dichromate. justia.com

| Precursor Compound | Oxidizing Agent | Product |

| 4-Fluoro-3-methoxytoluene | Strong oxidizing agent (e.g., KMnO4, CrO3) | This compound |

| 4-Fluoro-3-methoxybenzyl alcohol | Mild oxidizing agent (e.g., PCC, PDC) followed by a stronger one, or a one-pot oxidation | This compound |

Multistep Synthetic Sequences

The synthesis of this compound can also be accomplished through multistep reaction sequences, which allow for the precise installation of the required functional groups. An illustrative example from a related synthesis is the preparation of 4-fluoro-2-methylbenzoic acid, which starts from m-fluorotoluene and involves a Friedel-Crafts acylation followed by hydrolysis. google.com

A potential multistep synthesis for this compound could start from a readily available precursor like 4-fluorophenol. A patented method for the synthesis of 3-hydroxy-4-fluorobenzoic acid begins with 4-fluorophenol, which undergoes carboxylation. mdpi.com Subsequent methylation of the hydroxyl group would yield the target compound.

Another hypothetical multistep pathway could involve:

Nitration of a suitable fluorinated precursor.

Reduction of the nitro group to an amine.

Diazotization of the amine followed by a Sandmeyer-type reaction to introduce a cyano group.

Hydrolysis of the cyano group to a carboxylic acid.

Introduction of the methoxy group at an appropriate stage.

The synthesis of 2-amino-3-fluorobenzoic acid from 7-fluoroisatin (B1296980) is an example of a multistep synthesis of a functionalized fluorobenzoic acid. orgsyn.org

| Starting Material | Key Steps | Intermediate(s) | Final Product |

| m-Fluorotoluene | Friedel-Crafts acylation, Hydrolysis | Isomers of fluoro-methyl-ketone | 4-Fluoro-2-methylbenzoic acid (analogous) google.com |

| 4-Fluorophenol | Carboxylation, Methylation | 3-Hydroxy-4-fluorobenzoic acid | This compound |

Novel and Emerging Synthetic Approaches

Recent advancements in synthetic chemistry are focusing on improving efficiency, reducing reaction times, and minimizing environmental impact. These novel approaches are applicable to the synthesis of this compound and its derivatives.

Microwave-Assisted Synthesis for this compound and its Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. mdpi.com The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and purer products. organic-chemistry.org

For the synthesis of this compound and its derivatives, microwave technology could be applied to several steps:

Esterification: Microwave-assisted esterification of benzoic acids is a well-documented process. mdpi.com

Carboxylation: Microwave heating could potentially enhance the efficiency of carboxylation reactions.

Decarboxylation: Microwave-enhanced decarboxylation of aromatic carboxylic acids is also a known application. researchgate.net

| Reaction Type | Advantage of Microwave-Assisted Synthesis |

| Esterification of this compound | Rapid reaction times, often in minutes organic-chemistry.org |

| Amide formation from this compound | Improved yields compared to conventional heating |

| Nucleophilic substitution on related precursors | Potential for faster reaction rates and cleaner reactions |

Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing fluorinated aromatic compounds like this compound, several green approaches are being explored.

One area of focus is the use of more environmentally benign solvents and reagents. For example, research is ongoing to replace traditional, often toxic, solvents with greener alternatives like water or ionic liquids. Furthermore, the development of catalytic reactions that can proceed under milder conditions and with higher atom economy is a key goal.

In the realm of fluorination, there is a move away from hazardous fluorinating agents towards safer alternatives. The development of solid-state mechanochemical protocols for aromatic nucleophilic fluorination eliminates the need for high-boiling, toxic solvents.

The use of clean oxidizing agents like hydrogen peroxide in phase transfer catalytic oxidation represents another green approach that could be applied to the oxidation of precursors to this compound, as it produces water as the only byproduct. ijasrm.com

| Green Chemistry Principle | Application in Synthesis | Example |

| Use of safer solvents | Replacing hazardous solvents like DMF or DMSO | Water, ionic liquids, or solvent-free conditions |

| Use of safer reagents | Avoiding toxic fluorinating agents or heavy metal oxidants | Safer fluorinating agents, H2O2 as an oxidant |

| Energy efficiency | Reducing reaction times and energy consumption | Microwave-assisted synthesis |

| Catalysis | Using catalysts to improve efficiency and reduce waste | Phase transfer catalysis for oxidation |

Chemoenzymatic Synthesis

While comprehensive literature detailing a dedicated chemoenzymatic synthesis pathway for this compound is not widely available, the principles of this methodology involve combining chemical and enzymatic steps to achieve high selectivity and efficiency. A plausible, though not explicitly documented, route could involve the microbial oxidation of a suitable precursor like 4-fluoro-3-methoxytoluene. In such a process, microorganisms equipped with specific oxidase or dioxygenase enzymes would catalyze the oxidation of the methyl group to a carboxylic acid. This biocatalytic step would be followed by conventional chemical purification processes. This approach leverages the high selectivity of enzymes to avoid the use of harsh oxidizing agents and minimize the formation of byproducts, which can be a challenge in purely chemical oxidation routes.

Reaction Chemistry of this compound

The reactivity of this compound is governed by the interplay of its three functional groups on the aromatic ring. The methoxy group is an activating, ortho-, para- directing group, while the fluorine atom is a deactivating, ortho-, para- director. The carboxylic acid group is a deactivating, meta- directing group. This combination of electronic effects dictates the outcome of various chemical transformations.

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.orgmasterorganicchemistry.com The directing effects of the existing substituents determine the position of the incoming electrophile. For this compound, the powerful ortho-, para- directing influence of the methoxy group is dominant.

A key example of this reaction is nitration. The nitration of a similar compound, 4-fluorobenzoic acid, using potassium nitrate (B79036) in concentrated sulfuric acid, yields 4-fluoro-3-nitrobenzoic acid. chemicalbook.comprepchem.com This demonstrates that the position ortho to the fluorine and meta to the carboxylic acid is susceptible to electrophilic attack. Given that the methoxy group in this compound is a stronger activating group than fluorine, nitration is expected to occur at the positions ortho or para to the methoxy group. The most likely positions for substitution would be C2 or C6, though steric hindrance from the adjacent groups could influence the final product ratio.

Table 1: Representative Electrophilic Aromatic Substitution Reaction

| Reaction | Reagents | Product | Yield | Reference |

|---|

This table shows a related reaction to illustrate the principles of electrophilic aromatic substitution on a similar scaffold.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the ring is activated by electron-withdrawing groups. chemistrysteps.commasterorganicchemistry.com The fluorine atom of this compound can act as a leaving group in SNAr reactions, especially when the ring's electron density is reduced. This reaction often proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.com

The carboxylic acid group is a primary site of reactivity, enabling the synthesis of a wide array of derivatives.

Esterification is a fundamental transformation of carboxylic acids. The Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is commonly employed. masterorganicchemistry.comlibretexts.orgorganic-chemistry.org This is an equilibrium-driven process, and completion is often achieved by using an excess of the alcohol or by removing the water formed during the reaction. libretexts.orgpbworks.com

The esterification of fluorinated aromatic carboxylic acids, including derivatives of the title compound, is a well-established procedure. rsc.org For example, 4-fluoro-3-nitrobenzoic acid can be converted to its methyl ester in 90% yield by refluxing with methanol (B129727) and concentrated sulfuric acid. Heterogeneous catalysts have also been developed for the esterification of fluorinated benzoic acids, offering advantages in terms of reusability and simplified workup. rsc.orgsemanticscholar.orgresearchgate.net

Table 2: Examples of Esterification Reactions

| Starting Material | Alcohol | Catalyst / Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Fluoro-3-nitrobenzoic acid | Methanol | H₂SO₄, reflux | Methyl 4-fluoro-3-nitrobenzoate | 90% |

Amides are typically synthesized from carboxylic acids by first converting the acid to a more reactive species, such as an acyl chloride or by using a coupling reagent, followed by reaction with an amine. For instance, 4-fluoro-N-methoxy-N-methylbenzamide, a related compound, is used in various synthetic applications. apolloscientific.co.uk A common method for amidation involves treating the carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride, which then readily reacts with a primary or secondary amine to yield the corresponding amide. Alternatively, peptide coupling reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) can be used to directly couple the carboxylic acid with an amine, a method employed in the synthesis of inhibitors for enzymes like β-arylsulfotransferase IV starting from 4-fluoro-3-hydroxybenzoic acid. chemicalbook.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-Fluoro-3-methoxytoluene |

| 4-Fluorobenzoic acid |

| 4-Fluoro-3-nitrobenzoic acid |

| Methyl 4-fluoro-3-nitrobenzoate |

| Methyl 4-fluoro-3-hydroxybenzoate |

| 4-Fluoro-N-methoxy-N-methylbenzamide |

Carboxylic Acid Functional Group Transformations

Conversion to Acyl Halides (e.g., Benzoyl Chloride via Thionyl Chloride)

The conversion of carboxylic acids into acyl halides is a fundamental transformation in organic synthesis, yielding highly reactive intermediates for further functionalization. This compound can be effectively converted to its corresponding acyl chloride, 4-fluoro-3-methoxybenzoyl chloride, through reaction with thionyl chloride (SOCl₂). This process is a standard and efficient method for activating the carboxylic acid group. libretexts.orgchemguide.co.uk

The reaction mechanism involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This is followed by the elimination of a chloride ion and subsequent loss of sulfur dioxide and a proton to form the acyl chloride. chemguide.co.uklibretexts.org To facilitate the reaction and neutralize the hydrogen chloride (HCl) byproduct, a base such as pyridine (B92270) is often used. libretexts.orglibretexts.org In many procedures, a catalytic amount of N,N-dimethylformamide (DMF) is added, which accelerates the reaction by forming a reactive Vilsmeier intermediate. prepchem.comgoogle.com

The reaction is typically carried out by heating the mixture of the carboxylic acid and thionyl chloride, often under reflux conditions, to drive the reaction to completion. prepchem.com The volatile byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification as they can be easily removed from the reaction mixture. chemguide.co.uk The final product, the acyl chloride, is generally purified by distillation under reduced pressure. chemguide.co.uk Acyl chlorides are valuable synthetic precursors that can be used to synthesize esters, amides, and anhydrides, and can participate in Friedel-Crafts acylation reactions. libretexts.orglibretexts.org

Table 1: Reaction Data for Conversion to 4-Fluoro-3-methoxybenzoyl chloride

| Reactant | Reagent | Catalyst (Optional) | Typical Conditions | Product | Byproducts |

|---|---|---|---|---|---|

| This compound | Thionyl Chloride (SOCl₂) | N,N-dimethylformamide (DMF) | Reflux | 4-Fluoro-3-methoxybenzoyl chloride | Sulfur Dioxide (SO₂), Hydrogen Chloride (HCl) |

Reactivity Modulation by Fluoro and Methoxy Substituents

The chemical reactivity of this compound is significantly influenced by the electronic properties of its two substituents on the benzene ring. The fluorine atom and the methoxy group exert opposing electronic effects, which modulate the reactivity of both the carboxylic acid functional group and the aromatic ring itself.

Electron-Withdrawing Effects of Fluorine

Fluorine is the most electronegative element, and its presence on the aromatic ring exerts a powerful electron-withdrawing inductive effect (-I). pharmaguideline.comlibretexts.org Positioned at the C-4 carbon, the fluorine atom pulls electron density away from the benzene ring and, by extension, from the carboxyl group. libretexts.org

This inductive withdrawal of electrons has a significant impact on the acidity of the carboxylic acid. By pulling electron density away from the carboxylate group of the conjugate base, the fluorine atom helps to disperse and stabilize the negative charge. libretexts.orgopenstax.org Any factor that stabilizes the conjugate base relative to the undissociated acid will increase the acidity of the acid. openstax.org Therefore, the electron-withdrawing nature of the fluorine substituent increases the acidity of this compound compared to a non-fluorinated analogue. libretexts.org

Electron-Donating Effects of Methoxy Group

The methoxy group (–OCH₃) exhibits a dual electronic nature. Due to the high electronegativity of the oxygen atom, it has an electron-withdrawing inductive effect (-I). stackexchange.com However, this is typically overshadowed by its strong electron-donating resonance effect (+M or +R), which arises from the ability of the oxygen's lone pair of electrons to delocalize into the aromatic π-system. stackexchange.comquora.com

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Fluoro 3 Methoxybenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei. For 4-Fluoro-3-methoxybenzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, provides a complete picture of its atomic connectivity and substitution pattern on the aromatic ring.

Proton (¹H) NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound, recorded in deuterated dimethyl sulfoxide (DMSO-d₆), displays distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons.

The aromatic region of the spectrum is particularly informative for confirming the substitution pattern. The spectrum shows a multiplet between δ 7.66-7.55 ppm, which integrates to two protons, and another multiplet at δ 7.37-7.30 ppm, integrating to one proton chemicalbook.com. These signals represent the three protons on the benzene (B151609) ring. The methoxy group (-OCH₃) appears as a sharp singlet at approximately δ 3.91 ppm, integrating to three protons, indicating its isolation from any adjacent protons chemicalbook.com. The acidic proton of the carboxylic acid group is also expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm in DMSO-d₆, though this is not always reported in basic characterization data.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (H-2, H-6) | 7.66 - 7.55 | Multiplet | 2H |

| Aromatic (H-5) | 7.37 - 7.30 | Multiplet | 1H |

| Methoxy (-OCH₃) | 3.91 | Singlet | 3H |

| Carboxylic Acid (-COOH) | >10 (Expected) | Broad Singlet | 1H |

| Note: Data recorded in DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy probes the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, eight distinct signals are expected, corresponding to the eight unique carbon atoms in the structure.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Key Features |

| Carboxylic Acid (-C OOH) | 167 - 172 | Quaternary, weak signal |

| Aromatic (C -F) | 150 - 155 | Large C-F coupling |

| Aromatic (C -OCH₃) | 145 - 150 | Quaternary |

| Aromatic (C -COOH) | 125 - 130 | Quaternary |

| Aromatic (C -H) | 110 - 130 | Signals for C-2, C-5, C-6 |

| Methoxy (-OC H₃) | 56 - 62 | Strong signal |

| Note: These are predicted chemical shift ranges based on typical values for substituted benzoic acids. |

Fluorine-19 (¹⁹F) NMR Spectroscopy

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique for characterizing this compound. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it easy to observe huji.ac.il. The chemical shift of fluorine is extremely sensitive to its electronic environment, with a very wide spectral range, making it an excellent probe for structural confirmation jeolusa.comalfa-chemistry.com.

For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift for fluorine attached to an aromatic ring typically falls within the range of -100 to -170 ppm relative to the standard CFCl₃ alfa-chemistry.comucsb.edu. The exact chemical shift will be influenced by the electronic effects of the ortho-methoxy group and the para-carboxylic acid group. Furthermore, the signal will exhibit coupling to the ortho and meta protons (H-5 and H-2/H-6), providing further structural confirmation.

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques are crucial for the unambiguous assignment of all proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between the aromatic protons, confirming their relative positions on the ring. For instance, correlations would be expected between the proton at the 5-position and its neighbors.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals for the methoxy carbon to the methoxy protons and each aromatic C-H signal to its corresponding proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is invaluable for identifying quaternary carbons. For example, correlations from the methoxy protons to the C-3 carbon and from the aromatic protons to the carbonyl carbon would firmly establish the molecular framework.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound will exhibit characteristic absorption bands that confirm its key structural features.

The most prominent feature is the very broad absorption band for the O-H stretch of the carboxylic acid, typically appearing in the 3300-2500 cm⁻¹ region. The C=O (carbonyl) stretching vibration of the carboxylic acid results in a strong, sharp absorption band around 1700-1680 cm⁻¹ huji.ac.il. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring appear in the 1600-1450 cm⁻¹ region. The spectrum will also contain bands corresponding to the C-O stretching of the methoxy group and the carboxylic acid, typically in the 1300-1000 cm⁻¹ range. The C-F stretch gives a strong absorption, also usually in the 1300-1000 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Very Broad |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |

| Carboxylic Acid | C=O Stretch | 1700 - 1680 | Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Methoxy/Acid | C-O Stretch | 1320 - 1210 | Strong |

| Aryl Fluoride (B91410) | C-F Stretch | 1250 - 1100 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. The molecular formula of this compound is C₈H₇FO₃, corresponding to a molecular weight of 170.14 g/mol chemicalbook.comnih.gov.

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) of 170 nih.gov. The fragmentation pattern provides valuable structural information. A common fragmentation pathway for benzoic acids is the loss of a hydroxyl radical (•OH, mass 17) from the molecular ion, forming a stable acylium ion. This is observed in the spectrum of this compound, which shows a prominent peak at m/z 153 ([M-17]⁺) nih.govlibretexts.org. Another characteristic fragmentation is the loss of the entire carboxyl group (•COOH, mass 45), which would result in a peak at m/z 125. Further fragmentation of the aromatic ring can also occur. The observation of a peak at m/z 154 suggests the presence of isotopes (e.g., ¹³C) in the M+1 fragment nih.gov.

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 170 | [C₈H₇FO₃]⁺ (Molecular Ion) | - |

| 153 | [C₈H₆FO₂]⁺ | •OH (17 amu) |

| 125 | [C₇H₆F]⁺ | •COOH (45 amu) |

| Note: Fragmentation analysis helps to confirm the presence of the carboxylic acid functional group and the overall molecular structure. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state conformation and packing of molecules.

While specific crystallographic data for this compound is not widely available in foundational literature, the analysis of structurally similar benzoic acid derivatives provides significant insight into the expected molecular geometry and crystal packing. For instance, many benzoic acid derivatives form hydrogen-bonded dimers in the solid state, a feature that profoundly influences their physical properties. researchgate.netrsc.org In these dimers, the carboxylic acid groups of two molecules are linked by strong O—H⋯O hydrogen bonds, creating a characteristic eight-membered ring motif. researchgate.netrsc.org

The molecular structure is generally expected to be nearly planar, although intermolecular forces can cause slight deviations. rsc.org For example, in the related compound 3-Fluoro-4-methylbenzoic acid, the dihedral angle between the benzene ring and the carboxyl group is a mere 6.2 (1)°. researchgate.net The crystal structure of anisic acid (p-methoxybenzoic acid) also reveals a molecule distorted from a planar configuration due to intermolecular stresses. rsc.org

Detailed crystallographic parameters for a related compound, 3-Fluoro-4-methylbenzoic acid, are presented below to illustrate the type of data obtained from an X-ray diffraction study. researchgate.net

Interactive Table: Crystallographic Data for 3-Fluoro-4-methylbenzoic Acid researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₇FO₂ |

| Molecular Weight | 154.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 3.8132 (5) Å |

| b | 6.0226 (8) Å |

| c | 30.378 (4) Å |

| β | 92.50 (2)° |

| Volume (V) | 696.98 (16) ų |

| Z | 4 |

| Temperature | 120 K |

This table is based on data for 3-Fluoro-4-methylbenzoic acid and serves as an illustrative example for the crystallographic analysis of related benzoic acid derivatives.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like this compound, these methods are indispensable for assessing purity, monitoring reaction progress, and isolating the compound from complex matrices. The separation is based on the differential partitioning of the analyte between a mobile phase and a stationary phase.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For purity assessment of this compound, GC is often used, with suppliers reporting purities greater than 98.0%. fishersci.comtcichemicals.com The compound is typically vaporized and swept by a carrier gas through a capillary column containing the stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase.

When coupled with a mass spectrometer (GC-MS), this technique provides not only retention time data for quantitative analysis but also mass spectra for definitive identification. The mass spectrum of this compound shows a characteristic fragmentation pattern that can be used for structural confirmation. nih.gov

Interactive Table: Key GC-MS Data for this compound nih.gov

| Data Point | Value |

|---|---|

| Library | NIST Main library |

| NIST Number | 126069 |

| Top Peak (m/z) | 170 (Molecular Ion [M]⁺) |

| 2nd Highest (m/z) | 153 |

This data is derived from the NIST Mass Spectrometry Data Center and represents the electron ionization mass spectrum of the compound.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds and is particularly well-suited for non-volatile or thermally sensitive molecules like benzoic acids. thermofisher.comekb.eg Reversed-phase HPLC is the most common mode used for this class of compounds.

In a typical reversed-phase setup, a nonpolar stationary phase (like a C18-modified silica) is used with a polar mobile phase. For benzoic acids, the mobile phase often consists of a mixture of an aqueous buffer (to control the ionization of the carboxylic acid) and an organic modifier like acetonitrile or methanol (B129727). ekb.eg Separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases; more polar compounds elute earlier, while less polar compounds are retained longer on the column. Detection is commonly performed using a UV detector, as the benzene ring in this compound absorbs UV light. thermofisher.com A fast analysis of a range of benzoic acids has been demonstrated in less than one minute using a C18 column with UV detection at 254 nm. thermofisher.com

Interactive Table: Typical HPLC Parameters for Benzoic Acid Analysis

| Parameter | Description |

|---|---|

| Technique | Reversed-Phase HPLC |

| Column | C18 (e.g., Zorbax SB-Aq, 5 µm, 4.6 x 250 mm) ekb.eg |

| Mobile Phase | Gradient mixture of aqueous buffer and organic solvent (e.g., acetonitrile, methanol) ekb.eg |

| Detector | UV-Vis Detector (e.g., at 205 nm or 254 nm) thermofisher.comekb.eg |

This table outlines general conditions and is based on methods developed for related benzoic acid derivatives.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for qualitative analysis, such as monitoring reaction progress, identifying compounds in a mixture, and determining appropriate solvent systems for column chromatography. wisc.edu

The stationary phase is typically a thin layer of an adsorbent like silica gel or alumina coated on a plate of glass or plastic. wisc.edu For the separation of substituted benzoic acids, polyamide thin layer sheets have also been successfully used. researchgate.netresearchgate.net A small spot of the sample solution is applied to the plate, which is then placed in a sealed chamber containing a solvent (the mobile phase). wisc.edu As the solvent moves up the plate by capillary action, it carries the sample components at different rates depending on their polarity and affinity for the stationary and mobile phases. wisc.edu

The position of the compound is visualized (e.g., under UV light or by staining) and quantified by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. wisc.edu The Rf value is dependent on the specific stationary phase, mobile phase, and the structure of the compound. researchgate.net

Computational and Theoretical Studies on 4 Fluoro 3 Methoxybenzoic Acid

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like 4-fluoro-3-methoxybenzoic acid, MD simulations can provide significant insights into its conformational landscape. The simulation would track the rotation around single bonds, such as the C-C bond connecting the carboxylic acid group to the phenyl ring and the C-O bond of the methoxy (B1213986) group. This allows for the identification of the most stable conformations and the energy barriers between them.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By placing the molecule in a simulation box with solvent molecules (e.g., water) or other molecules of the same kind, one can observe the formation and dynamics of hydrogen bonds. For this compound, this would primarily involve the carboxylic acid group, which can act as both a hydrogen bond donor (O-H) and acceptor (C=O). mdpi.com These simulations can reveal how the molecule interacts with its environment, which is crucial for understanding its solubility, crystal packing, and interactions with biological macromolecules. nih.gov

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is central to drug discovery and involves placing the ligand, in this case, this compound or its derivatives, into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, with lower scores typically indicating a more favorable interaction. dergipark.org.tr

For this compound, docking studies could explore its potential to inhibit enzymes by binding to their active sites. The simulation would identify key interactions, such as hydrogen bonds between the carboxylic acid or methoxy group and amino acid residues, or hydrophobic interactions involving the phenyl ring. nih.gov The fluorine atom can also participate in specific interactions, potentially enhancing binding affinity. These studies provide a structural basis for a molecule's biological activity and guide the design of more potent analogs. dergipark.org.tr

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling aims to understand how the chemical structure of a compound influences its biological activity. rsc.org This is achieved by synthesizing and testing a series of related compounds (analogs) to identify which chemical groups are important for the desired effect.

For this compound, an SAR study would involve creating derivatives by modifying its structure at different positions. For example, one could:

Change the position of the fluoro and methoxy groups on the ring.

Replace the methoxy group with other alkoxy groups of varying sizes.

Substitute the fluorine atom with other halogens (Cl, Br).

Modify the carboxylic acid group to an ester or an amide.

The biological activity of each analog would be measured, and the results would be analyzed to build a model. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies take this a step further by using computational descriptors (like those from DFT) and statistical methods to create a mathematical model that correlates chemical properties with activity. nih.gov Such models can predict the activity of new, unsynthesized compounds, thereby accelerating the process of developing molecules with optimized properties. nih.gov

Applications of 4 Fluoro 3 Methoxybenzoic Acid in Specialized Chemical Synthesis

Role as an Intermediate in Pharmaceutical Synthesis

In medicinal chemistry, 4-Fluoro-3-methoxybenzoic acid is recognized as an important intermediate for the synthesis of a wide range of therapeutic agents. smolecule.comguidechem.com Its structure is a key component in the design of novel drugs targeting various diseases. The reactivity of its carboxylic acid group, combined with the electronic effects of the fluoro and methoxy (B1213986) substituents, provides a versatile platform for constructing active pharmaceutical ingredients (APIs). smolecule.comguidechem.com

This compound functions as a foundational precursor for numerous APIs. guidechem.com It is a key starting material in multi-step synthetic pathways that lead to the creation of complex drug molecules. guidechem.com For instance, it is the direct precursor to Methyl 4-fluoro-3-methoxybenzoate through straightforward esterification, a common step in pharmaceutical synthesis. chemsynthesis.com Its utility as a building block is demonstrated in its incorporation into a variety of molecular scaffolds designed to interact with specific biological targets. guidechem.com

The compound plays a significant role as an intermediate in the development of new anti-inflammatory and analgesic (pain-relieving) medications. smolecule.com A notable application is in the synthesis of novel inhibitors for Monoacylglycerol lipase (B570770) (MAGL), an enzyme implicated in inflammatory and neuropathic pain conditions. slideshare.netgoogle.com Researchers have successfully synthesized a benzylpiperidine derivative (compound 33) by reacting this compound with a piperidine hydrochloride intermediate. slideshare.netgoogle.com MAGL inhibitors developed from this precursor are explored for their potential to treat inflammatory pathologies and pain. google.com Furthermore, derivatives such as 1-(4-fluoro-3-methoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid (PFDQ), synthesized from this compound, are investigated for their potential in developing drugs for inflammatory diseases. uni-marburg.de

This compound is utilized in the synthesis of compounds with potential antimicrobial properties. For example, it is a key starting material in the synthesis of 1-(4-fluoro-3-methoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid (PFDQ). uni-marburg.de This derivative is being investigated for its potential application as an antimicrobial agent, highlighting the utility of the 4-fluoro-3-methoxybenzoyl scaffold in creating new therapeutic agents to combat microbial infections. uni-marburg.de

The development of novel anticancer agents represents a critical application of this compound. It serves as a precursor for compounds targeting various mechanisms involved in cancer progression.

EZH2 Inhibitors : The compound is a starting material in the synthesis of aryl and heteroaryl fused lactams, which act as modulators of the enzyme EZH2 (Enhancer of zeste homolog 2). EZH2 is a histone methyltransferase that is often dysregulated in cancer, and its inhibition can suppress abnormal cell growth, inhibit metastasis, and induce apoptosis (programmed cell death).

Anaplastic Lymphoma Kinase (ALK) Inhibitors : Patents for novel cancer therapies list this compound as a reagent in the development of benzimidazole and azabenzimidazole compounds designed to inhibit anaplastic lymphoma kinase (ALK). ALK is a key driver in certain types of cancers, such as non-small cell lung cancer.

Monoacylglycerol Lipase (MAGL) Inhibitors : As mentioned previously, MAGL is also a target in oncology. slideshare.netgoogle.com MAGL expression is increased in invasive tumors, and inhibitors derived from this compound have demonstrated antiproliferative activity and the ability to induce apoptosis in pancreatic cancer cell cultures. slideshare.netgoogle.com

Table 1: Anticancer Agents Derived from this compound

| Derivative Class | Therapeutic Target | Mechanism of Action | Reference |

| Aryl/Heteroaryl Fused Lactams | EZH2 | Inhibition of histone methyltransferase activity, leading to reduced cell proliferation and invasiveness. | |

| Benzylpiperidine Derivatives | MAGL | Inhibition of fatty acid metabolism in tumor cells, leading to reduced cell viability and apoptosis. | slideshare.netgoogle.com |

| Benzimidazole/Azabenzimidazole Compounds | ALK | Inhibition of kinase activity, blocking signaling pathways that drive tumor growth. |

This compound is an important intermediate in the synthesis of molecules aimed at treating a range of neurological and psychiatric disorders.

Orexin Receptor Antagonists : It is used in the preparation of orexin receptor antagonists. These antagonists are investigated for their potential to treat sleep disorders, anxiety, addiction, and cognitive dysfunctions. Research suggests that by modulating the orexin system, these compounds may influence the sleep-wake cycle and reduce the accumulation of amyloid-beta in the brain, a key event in the pathogenesis of Alzheimer's disease.

MAGL Inhibitors for Neurodegenerative Diseases : The inhibition of the MAGL enzyme is also a therapeutic strategy for neurodegenerative diseases. slideshare.netgoogle.com By preventing the breakdown of the endocannabinoid 2-arachidonoylglycerol, MAGL inhibitors synthesized from this compound may offer neuroprotective benefits. google.com

Other CNS Applications : Patents for 1,2,4-triazolone derivatives intended for the treatment of neurological conditions like Parkinson's disease also list this compound and its direct derivative, 4-fluoro-3-methoxybenzoyl chloride, as relevant chemical compounds.

Applications in Agrochemical Synthesis

The structural motifs present in this compound are of considerable interest in the agrochemical industry. The presence of fluorine, in particular, is known to enhance the biological efficacy of active ingredients.

Intermediate for Herbicides and Pesticides

While direct synthesis of major commercial herbicides and pesticides from this compound is not extensively documented in publicly available literature, its structural analogs are key components in patented herbicidal compounds. For instance, herbicidal preparations containing 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate have been developed. This highlights the utility of the 4-fluoro-3-methoxyphenyl moiety in creating potent herbicidal agents.

Furthermore, related structures like 4-fluoro-3-phenoxy-benzaldehyde are known intermediates for pyrethroid-like insecticides chemrxiv.org. The synthesis of such precursors often involves multi-step processes where a compound like this compound could serve as a starting material for generating the core structure. The development of new herbicides and pesticides is an ongoing area of research, and fluorinated benzoic acids are recognized as important intermediates in these synthetic endeavors hartleygroup.orgtandfonline.com.

Enhancing Crop Protection and Yield

The incorporation of fluorinated intermediates like this compound into the structure of agrochemicals can significantly enhance their performance in crop protection. The fluorine atom can increase the metabolic stability of the pesticide or herbicide, leading to a longer duration of action in the field. This increased stability can result in more effective pest and weed control, thereby contributing to improved crop yields. Moreover, the specific substitution pattern on the aromatic ring can influence the molecule's binding affinity to its target site in the pest or weed, potentially leading to higher efficacy and selectivity. This targeted action helps in minimizing damage to the crops and non-target organisms.

Contributions to Materials Science

The unique electronic and physical properties conferred by the fluorine and methoxy groups make this compound a valuable component in the synthesis of advanced materials.

Synthesis of Advanced Polymers and Resins

Research has demonstrated the use of a derivative of this compound in the synthesis of novel polymers. Specifically, octyl 4-fluoro-3-methoxyphenylcyanoacrylate, which can be synthesized from 4-fluoro-3-methoxybenzaldehyde (the corresponding aldehyde of the acid), has been copolymerized with styrene google.comjustia.com. The resulting copolymers are functional polymers with potentially unique optical and physical properties conferred by the fluorinated aromatic moiety.

The process involves the Knoevenagel condensation of 4-fluoro-3-methoxybenzaldehyde with octyl cyanoacetate, followed by radical copolymerization with styrene. The incorporation of the fluorinated monomer into the polystyrene chain can modify the polymer's refractive index, surface energy, and thermal stability.

Below is a table summarizing the components involved in the synthesis of these novel copolymers:

| Reactant/Monomer | Chemical Structure | Role in Synthesis |

| 4-Fluoro-3-methoxybenzaldehyde | C₈H₇FO₂ | Precursor to the fluorinated monomer |

| Octyl cyanoacetate | C₁₁H₁₉NO₂ | Reactant in Knoevenagel condensation |

| Styrene | C₈H₈ | Comonomer in polymerization |

| Octyl 4-fluoro-3-methoxyphenylcyanoacrylate | C₁₉H₂₄FNO₃ | Fluorinated monomer |

Development of Coatings with Enhanced Properties

Use as a Building Block in Organic Synthesis

This compound is a versatile building block in organic synthesis, primarily due to the reactivity of its carboxylic acid group and the influence of the fluoro and methoxy substituents on the aromatic ring's reactivity tandfonline.comossila.com.

The carboxylic acid moiety can undergo a variety of transformations, including:

Esterification: Reaction with alcohols to form esters, which are themselves important intermediates or final products in various applications, including pharmaceuticals and materials science tandfonline.com.

Amidation: Reaction with amines to form amides, a common functional group in many biologically active molecules.

Reduction: The carboxylic acid can be reduced to the corresponding alcohol (4-fluoro-3-methoxybenzyl alcohol), which can then be used in further synthetic steps.

Conversion to Acyl Chloride: The acid can be converted to the more reactive acyl chloride (4-fluoro-3-methoxybenzoyl chloride), which is a key intermediate for Friedel-Crafts acylation and other nucleophilic substitution reactions nih.gov.

The presence of the fluorine and methoxy groups on the aromatic ring directs the position of further electrophilic aromatic substitution reactions, allowing for the regioselective synthesis of more complex substituted benzene (B151609) derivatives. This control over the substitution pattern is crucial in the targeted synthesis of complex molecules.

Preparation of Fluorinated Benzoic Acid Derivatives

This compound is a key starting material for synthesizing a variety of other fluorinated benzoic acid derivatives. The reactivity of its carboxylic acid group allows for transformations into esters, amides, and acid chlorides, which can then undergo further reactions. For example, the core structure can be modified to produce compounds like 3-fluoro-4-hydroxybenzoic acid through demethylation processes prepchem.com. The presence of the fluorine atom on the aromatic ring influences the electronic properties of the molecule, guiding the regioselectivity of subsequent synthetic steps and providing a stable anchor point for building more elaborate molecular architectures google.com. This makes it an important precursor in multi-step syntheses where precise control over the final product's structure is essential.

Synthesis of Heterocyclic Compounds (e.g., Oxadiazoles)

A significant application of this compound is in the synthesis of heterocyclic compounds, particularly oxadiazoles (B1248032). globalscientificjournal.comossila.com Oxadiazoles are a class of five-membered heterocyclic rings containing one oxygen and two nitrogen atoms, which are prevalent in many medicinally active compounds.

The general synthetic route involves a multi-step process:

Esterification: The carboxylic acid group of this compound is first converted into an ester.

Hydrazide Formation: The resulting ester is then reacted with hydrazine hydrate (N₂H₄·H₂O) to form the corresponding hydrazide. globalscientificjournal.comossila.com

Cyclization: This hydrazide intermediate undergoes oxidative cyclization to form the 1,3,4-oxadiazole (B1194373) ring. globalscientificjournal.com This final step can be achieved using various reagents, such as carbon disulfide followed by treatment with an acid, to yield the desired heterocyclic product. globalscientificjournal.com

This pathway leverages the reactivity of the benzoic acid moiety to build the core structure of the oxadiazole ring, resulting in molecules that incorporate the distinct 4-fluoro-3-methoxyphenyl group.

Analytical Chemistry Applications

In the field of analytical chemistry, precision and accuracy are paramount. The reliability of analytical methods often depends on the quality of the reference materials used for calibration and validation.

Standard Reference Material in Chromatography and Spectrometry

This compound serves as a standard reference material in analytical techniques such as chromatography and spectrometry. chemimpex.com In these applications, a compound of known high purity is required to calibrate instruments, identify unknown substances by comparison, and quantify the concentration of analytes in a complex mixture. chemimpex.com

Given its stable, crystalline nature and high purity (often ≥98-99%), this compound is well-suited for this role. innospk.comlookchem.com For instance, in High-Performance Liquid Chromatography (HPLC), it can be used to establish a retention time benchmark, while in mass spectrometry, its known molecular weight and fragmentation pattern can help in the calibration of the instrument and the identification of related compounds. nih.gov

Compound Properties

Below is a table summarizing the key physical and chemical properties of this compound.

| Property | Value |

| CAS Number | 82846-18-2 |

| Molecular Formula | C₈H₇FO₃ |

| Molecular Weight | 170.14 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 205 - 209 °C |

| IUPAC Name | This compound |

Mentioned Compounds

Biological Activity and Pharmacological Relevance of 4 Fluoro 3 Methoxybenzoic Acid Derivatives

Modulation of Biological Activity through Structural Variations

The biological activity of compounds derived from 4-fluoro-3-methoxybenzoic acid can be significantly altered through specific structural modifications. The strategic placement of the fluorine atom and the methoxy (B1213986) group on the benzoic acid core provides a foundational structure that can be manipulated to enhance therapeutic properties and target-specific biological pathways. nbinno.com The presence of the fluorine atom, for instance, can improve metabolic stability and binding affinity to target proteins. nbinno.com

Researchers have synthesized various derivatives to explore structure-activity relationships (SAR). For example, converting the carboxylic acid group into amides, esters, or incorporating it into heterocyclic ring systems like oxadiazoles (B1248032) has led to compounds with diverse pharmacological profiles. nbinno.comossila.com One area of investigation has been in the development of antimicrobial agents, where oxadiazole derivatives synthesized from 3-fluoro-4-methoxybenzoic acid hydrazide have shown potential. ossila.com Another study on 2-phenoxybenzamides demonstrated that substitutions on the phenoxy ring system significantly influence antiplasmodial activity, with a 4-fluorophenoxy group showing favorable results. mdpi.com

Furthermore, derivatives have been investigated for their potential in treating neurodegenerative conditions like Alzheimer's disease. nbinno.com The core structure is also utilized in creating atypical dopamine (B1211576) transporter (DAT) inhibitors, which are being explored as treatments for cocaine use disorders. nih.gov These studies underscore the principle that minor changes to the periphery of the this compound scaffold can lead to substantial differences in biological function, allowing for the fine-tuning of molecules for specific therapeutic targets. nbinno.comnih.gov

| Derivative Class | Structural Modification | Potential Biological Activity | Reference |

|---|---|---|---|

| Oxadiazoles | Conversion of carboxylic acid to a 1,3,4-oxadiazole (B1194373) ring via a hydrazide intermediate. | Antimicrobial | ossila.com |

| Esters | Esterification of the carboxylic acid group with various moieties (e.g., ligustrazine). | Multi-targeted inhibitors for Alzheimer's disease | ossila.com |

| Tropanes | Incorporation of bis(4-fluorophenyl)methoxy moieties onto a tropane (B1204802) scaffold. | Atypical Dopamine Transporter (DAT) Inhibition | nih.gov |

| Benzamides | Amide bond formation with various aniline (B41778) derivatives. | Antiplasmodial | mdpi.com |

Enzyme Activity and Metabolic Pathway Investigations

The fluorine substituent in this compound plays a key role in its interaction with enzymes and its metabolic fate. Fluorinated compounds are known to act as enzyme inhibitors, often by mimicking natural substrates while resisting metabolic breakdown or by forming stable complexes with the enzyme's active site. researchgate.net For instance, derivatives of the related 4-fluoro-3-hydroxybenzoic acid have been synthesized to act as potent inhibitors of β-arylsulfotransferase IV (β-AST-IV), an enzyme involved in the sulfonation of various phenolic compounds.

The metabolism of fluorobenzoic acids has been studied, particularly in microorganisms. These studies provide insight into potential metabolic pathways in higher organisms. A common metabolic route involves the initial dioxygenation of the aromatic ring, which can lead to the elimination of the fluorine atom as a fluoride (B91410) ion. nih.govresearchgate.net For example, the degradation of p-fluorobenzoic acid by Pseudomonas species proceeds through intermediates such as 4-fluorocatechol. cdnsciencepub.comcdnsciencepub.com This is followed by ortho ring cleavage to form cis,cis-3-fluoromuconic acid, which is further metabolized. cdnsciencepub.com The cleavage of the carbon-fluorine bond is a critical step in the detoxification and degradation of these compounds. cdnsciencepub.com While the specific metabolic pathways for this compound are not extensively detailed in the available literature, it is plausible that it undergoes similar biotransformations, including hydroxylation, demethoxylation, and subsequent ring cleavage.

Proteostasis Network Modulation

The proteostasis network (PN) is a complex and highly integrated biological system responsible for maintaining the health of the cellular proteome. researchgate.netmdpi.com It encompasses pathways for protein synthesis, folding, trafficking, and degradation. nih.gov Key components of the PN include molecular chaperones and two major degradation pathways: the Ubiquitin-Proteasome Pathway (UPP) and the Autophagy-Lysosome Pathway (ALP). mdpi.com Imbalances in proteostasis are linked to a variety of diseases, particularly neurodegenerative disorders characterized by the aggregation of misfolded proteins. frontiersin.org

While direct studies linking this compound or its derivatives to the modulation of the proteostasis network are not prominent in the current literature, the biological activities of these compounds suggest potential interactions. As small molecule inhibitors and modulators of various cellular targets, it is conceivable that their downstream effects could influence components of the PN. For example, a compound that inhibits a specific kinase could indirectly affect the phosphorylation status of proteins involved in autophagy or proteasomal degradation.

Ubiquitin-Proteasome Pathway (UPP) Studies

The UPP is the primary mechanism for the degradation of most short-lived and regulatory proteins in eukaryotic cells. nih.govnih.gov It involves the tagging of substrate proteins with a polyubiquitin (B1169507) chain, which targets them for destruction by the 26S proteasome, a large multi-catalytic protease complex. capes.gov.br This pathway is crucial for cellular processes such as cell cycle regulation, signal transduction, and stress response. nih.gov Defects in the UPP can lead to the accumulation of damaged or misfolded proteins, a hallmark of many diseases. nih.gov Although specific investigations into the effects of this compound derivatives on the UPP have not been reported, this pathway remains a viable target for therapeutic intervention. Small molecules that can modulate the activity of ubiquitin ligases or the proteasome itself are of significant interest in drug discovery.

Autophagy-Lysosome Pathway (ALP) Investigations

The ALP is a catabolic process that degrades bulk cytoplasmic contents, including long-lived proteins, protein aggregates, and damaged organelles. nih.govresearchgate.net The process involves the sequestration of cytoplasmic cargo within a double-membraned vesicle called an autophagosome, which then fuses with a lysosome to form an autolysosome, where the contents are degraded by acidic hydrolases. researchgate.netresearchgate.net The ALP is vital for cellular homeostasis and survival, especially under conditions of stress. researchgate.net Dysregulation of this pathway is implicated in cancer and neurodegenerative diseases. researchgate.net Some small molecules have been shown to modulate this pathway; for example, the compound FV-429 can block autophagy flux and induce lysosome-dependent cell death in cancer cells. nih.gov While there is no direct evidence of this compound derivatives modulating the ALP, their potential as anticancer and neuroprotective agents makes this pathway a relevant area for future investigation.

Interaction with Biological Targets (e.g., Cathepsins B and L)

Cathepsins B and L are lysosomal cysteine proteases that play a critical role in intracellular protein turnover. nih.govnih.gov Under pathological conditions, such as cancer, their expression and activity can become dysregulated, contributing to processes like tumor invasion and metastasis. nih.gov This makes them important targets for the development of new therapeutics.

Various small molecules have been investigated as inhibitors of these enzymes. For instance, natural phenolic compounds like caffeic acid and its derivatives have been shown to inhibit human cathepsins B and L through mixed or catalytic mechanisms. nih.govnih.gov Caffeic acid, in particular, shows a preference for inhibiting the endopeptidase activity of cathepsin B. nih.gov The development of selective inhibitors is a key goal, as cathepsins B and L have distinct and sometimes opposing physiological roles. mdpi.com Although some inhibitors like CA-074 were initially thought to be highly selective for cathepsin B, subsequent studies have shown they can also inactivate cathepsin L under certain conditions, highlighting the challenge in achieving selectivity. benthamopen.com While there are no specific studies on the direct inhibition of cathepsins B and L by this compound derivatives, the general ability of substituted aromatic acids to serve as scaffolds for enzyme inhibitors suggests their potential in this area. nih.govnih.gov

| Compound | Target Enzyme | Inhibition Constant (Ki in µM) at pH 7.4 | Inhibition Mechanism | Reference |

|---|---|---|---|---|

| Caffeic Acid (CA) | Cathepsin B | 15 ± 1 | Catalytic | nih.gov |

| Caffeic Acid Phenethyl Ester (CAPE) | Cathepsin B | 30 ± 5 | Mixed | nih.gov |

| Chlorogenic Acid (CGA) | Cathepsin B | 24 ± 2 | Mixed | nih.gov |

Radiopharmaceutical Applications of Fluorinated Derivatives

The presence of a fluorine atom in the this compound structure makes it an attractive candidate for the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive imaging technique that utilizes compounds labeled with positron-emitting radionuclides to visualize and quantify physiological processes in vivo. Fluorine-18 (B77423) (18F) is one of the most commonly used radionuclides for PET due to its nearly ideal half-life (109.8 minutes) and low positron energy, which allows for high-resolution imaging. nih.gov

Fluorinated aromatic compounds, including benzoic acid derivatives, serve as important building blocks for the synthesis of 18F-labeled PET tracers. nih.gov The labeling is often achieved through nucleophilic substitution, where the stable fluorine-19 atom is replaced with the radioactive fluorine-18 isotope. youtube.com This approach has been used to develop a wide array of PET tracers for oncology, neurology, and cardiology. For example, 18F-labeled amino acid analogs are used for tumor imaging, and other tracers have been developed to image targets like the colony-stimulating factor 1 receptor (CSF1R) in the context of neuroinflammation. nih.govnih.gov Given its structure, this compound could be radiolabeled with 18F to create novel PET probes, potentially for imaging targets to which its derivatives have shown affinity.

Development of Fluorine-18 Labeled Radiotracers

The development of novel radiotracers for PET imaging is a critical area of research for understanding the pathophysiology of various neurological and psychiatric disorders. The positron-emitting isotope fluorine-18 is often the radionuclide of choice due to its favorable physical and chemical properties, including a manageable half-life of 109.8 minutes, which allows for multi-step radiosynthesis and imaging protocols over several hours.

The incorporation of a 4-fluoro-3-methoxyphenyl moiety, derived from this compound, into a suitable pharmacophore could offer a promising strategy for creating new PET radiotracers. The process of developing such a radiotracer would typically involve several key stages:

Precursor Synthesis: The initial step involves the chemical synthesis of a precursor molecule. This precursor is a non-radioactive version of the target radiotracer, often containing a leaving group (such as a nitro group or a trimethylammonium salt) at the position where the fluorine-18 will be introduced. The synthesis would utilize this compound as a starting material, incorporating it into a larger molecular structure known to have affinity for a specific biological target.

Radiolabeling with Fluorine-18: The radiolabeling step is the core of radiotracer production. For fluorine-18, nucleophilic substitution is a commonly employed method. In this process, cyclotron-produced [¹⁸F]fluoride is reacted with the synthesized precursor. The reaction conditions, including the choice of solvent, temperature, and catalyst (such as a kryptofix/potassium carbonate complex), are optimized to achieve a high radiochemical yield and specific activity.

Purification and Formulation: Following the radiolabeling reaction, the crude product mixture contains the desired ¹⁸F-labeled tracer, unreacted precursor, and other byproducts. High-performance liquid chromatography (HPLC) is typically used to purify the radiotracer to a high radiochemical purity. The purified tracer is then formulated in a biocompatible solution, such as sterile saline with a small amount of ethanol, to render it suitable for intravenous administration.

The rationale for using the 4-fluoro-3-methoxyphenyl group in a radiotracer is based on the known influence of fluorine on the pharmacological properties of a molecule. The introduction of a fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism and can also modulate the binding affinity of the ligand to its target receptor.

Table 1: Hypothetical Properties of a Novel ¹⁸F-Labeled Radiotracer Derived from this compound

| Property | Desired Characteristic |

| Radionuclide | Fluorine-18 |

| Half-life | 109.8 minutes |

| Radiochemical Yield | > 20% (decay-corrected) |

| Radiochemical Purity | > 95% |

| Specific Activity | > 37 GBq/µmol |

| Lipophilicity (LogP) | 2-3.5 |

This table represents idealized characteristics for a successful brain imaging agent and is not based on experimental data for a specific this compound derivative.

Assessment of Receptor Distribution and Dynamics (e.g., Serotonin (B10506) Receptors)

Once a novel fluorine-18 labeled radiotracer is successfully synthesized and formulated, its potential for imaging a specific neuroreceptor system, such as the serotonin (5-HT) receptors, must be rigorously evaluated. Serotonin receptors are implicated in the pathophysiology of numerous psychiatric and neurological conditions, including depression, anxiety disorders, and schizophrenia, making them important targets for molecular imaging.

The assessment of a new radiotracer's utility for mapping receptor distribution and dynamics involves a series of preclinical and ultimately clinical studies:

In Vitro Autoradiography: The initial evaluation of the radiotracer's binding characteristics is often performed using in vitro autoradiography on brain tissue sections from animal models or post-mortem human tissue. These studies can determine the regional distribution of the tracer's binding sites and allow for the calculation of its affinity (Kd) and density (Bmax) for the target receptor. Competition studies with known selective ligands for various receptor subtypes are also conducted to confirm the tracer's specificity.

In Vivo PET Imaging in Animal Models: Promising candidates from in vitro studies are then advanced to in vivo PET imaging in animal models, such as rodents and non-human primates. These studies provide crucial information on the tracer's pharmacokinetic profile, including its ability to cross the blood-brain barrier, its regional brain uptake and distribution, and its rate of metabolism. The specificity of the tracer's binding in the living brain is confirmed through baseline scans followed by blocking or displacement studies, where a high dose of a non-radioactive, selective ligand for the target receptor is administered to compete with the radiotracer. A significant reduction in the PET signal in receptor-rich regions following the administration of the blocking agent indicates specific binding.

Metabolite Analysis: The in vivo metabolic stability of the radiotracer is a critical factor. The formation of radiometabolites that can cross the blood-brain barrier would complicate the interpretation of the PET signal. Therefore, blood and brain tissue samples are analyzed at various time points after tracer injection to identify and quantify any radioactive metabolites.

The ultimate goal of these assessments is to validate a radiotracer that can provide accurate and reliable quantitative information about the distribution, density, and occupancy of serotonin receptors in the living human brain. Such a tool would be invaluable for advancing our understanding of the role of the serotonergic system in health and disease, for aiding in the diagnosis of neuropsychiatric disorders, and for accelerating the development of new therapeutic drugs.

Table 2: Key Parameters in the Preclinical Assessment of a Novel Serotonin Receptor PET Tracer

| Assessment Method | Key Parameters Measured |

| In Vitro Autoradiography | Binding affinity (Kd), Receptor density (Bmax), Receptor subtype selectivity |

| In Vivo PET Imaging | Blood-brain barrier penetration, Regional brain distribution, Specific-to-nonspecific binding ratio, Test-retest variability |

| Pharmacokinetic Modeling | Distribution volume (VT), Binding potential (BPND) |

| Metabolite Analysis | Rate of metabolism, Nature of radiometabolites (polar vs. non-polar) |

This table outlines the standard evaluation criteria for a new PET radiotracer and is not based on experimental data for a specific this compound derivative.

Patent Landscape and Commercial Development of 4 Fluoro 3 Methoxybenzoic Acid

Patent Analysis for Synthetic Processes and Intermediates

A comprehensive review of the patent landscape reveals a notable absence of patents specifically detailing the direct synthesis of 4-Fluoro-3-methoxybenzoic acid. The available patent literature tends to focus on related fluorinated benzoic acid derivatives, offering insights into the general synthetic strategies that are likely employed for its production.

For instance, patents for related compounds often describe multi-step processes that begin with readily available fluorinated aromatic compounds. A common approach involves the strategic introduction of functional groups through reactions such as Friedel-Crafts acylation, followed by hydrolysis and purification to yield the desired benzoic acid. google.com The separation of isomers, a common challenge in aromatic chemistry, is often addressed through techniques like recrystallization. google.com

While direct patents are scarce, the intellectual property surrounding this compound is more likely embedded in patents for the final, high-value products that use it as a key intermediate. These patents would implicitly cover the use of this building block in the synthesis of novel active pharmaceutical ingredients (APIs) or agrochemicals.

Table 1: Representative Patented Synthetic Strategies for Related Fluorinated Benzoic Acids

| Patent/Reference | Compound | Synthetic Strategy Highlights | Key Intermediates/Reagents |

| CN110903176A | 4-Fluoro-2-methylbenzoic acid | Friedel-Crafts acylation of m-fluorotoluene followed by hydrolysis and isomer separation. google.com | m-Fluorotoluene, Trichloroacetyl chloride, Aluminum trichloride. google.com |

| CN101020628A | 2,4-Difluoro-3-hydroxybenzoic acid | A multi-step synthesis starting from 3,4,5-trifluoronitrobenzene involving methoxylation, reduction, bromination, deamination, cyanation, and hydrolysis. google.com | 3,4,5-Trifluoronitrobenzene, Sodium methylate, Cuprous cyanide. google.com |